JI-101

Catalog No.
S548154
CAS No.
900573-88-8
M.F
C22H20BrN5O2
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JI-101

CAS Number

900573-88-8

Product Name

JI-101

IUPAC Name

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

Molecular Formula

C22H20BrN5O2

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29)

InChI Key

ZXBFYBLSJMEBEP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-(1-(2-amino-pyridin-4-ylmethyl)-1H-indol-4-yl)-3-(5-bromo-2-methoxyphenyl)urea, JI 101, JI-101, JI101 cpd

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N

Description

The exact mass of the compound Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)- is 465.08004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Angiogenesis Inhibition in Cancer Therapy

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.

Methods of Application

Results and Outcomes

Combination Therapy in Head and Neck Cancer

Specific Scientific Field

Head and neck oncology.

Results and Outcomes

JI-101 is a synthetic compound recognized for its role as an angiogenesis inhibitor, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and Ephrin type-B receptor 4 (EphB4). Its molecular formula is C22H20BrN5O2, and it has a molecular weight of approximately 448.33 g/mol . The compound's structure includes a bromine atom, which contributes to its unique pharmacological properties, and it has been investigated for its potential in treating various cancers by inhibiting tumor blood vessel formation .

JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.

Note:

  • Due to the limited publicly available information on JI-101, some sections like "Chemical Reactions Analysis" and "Physical and Chemical Properties Analysis" lack specific details.
  • Further research efforts might be required to obtain a more comprehensive understanding of this compound.

The chemical behavior of JI-101 is characterized by its ability to interact with specific receptors involved in angiogenesis. The primary reaction mechanism involves the binding of JI-101 to VEGFR2, which subsequently inhibits the phosphorylation of downstream signaling pathways essential for endothelial cell proliferation and migration. This inhibition effectively reduces angiogenesis, which is crucial for tumor growth and metastasis .

Key Reaction Steps:

JI-101 exhibits significant biological activity as an anti-cancer agent. Its primary mechanism involves the inhibition of angiogenesis, which is vital for tumor survival and growth. In preclinical studies, JI-101 has demonstrated efficacy in reducing tumor size and inhibiting metastasis in various cancer models .

Notable Biological Effects:

  • Inhibition of Tumor Growth: By blocking angiogenesis, JI-101 limits the nutrients and oxygen supply to tumors.
  • Impact on Cell Proliferation: The compound has shown to decrease cellular proliferation rates in tumor cells by disrupting their blood supply .
  • Potential Side Effects: As with many anti-cancer agents, potential side effects may include impacts on normal tissue angiogenesis.

The synthesis of JI-101 typically involves multi-step organic reactions. Key steps include:

  • Formation of the Core Structure: The initial step often involves coupling reactions that form the central aromatic structure.
  • Bromination: A bromination step introduces the bromine atom into the molecular framework.
  • Final Modifications: Additional functional groups are introduced through various reactions like amination or esterification to achieve the final product.

Example Synthesis Pathway:

  • Start with an appropriate aromatic precursor.
  • Conduct a palladium-catalyzed cross-coupling reaction.
  • Brominate the resulting compound.
  • Perform final purification and characterization steps.

Several compounds exhibit similar mechanisms of action as JI-101, primarily targeting angiogenesis through inhibition of receptor tyrosine kinases.

Compound NameTarget Receptor(s)Unique Features
SorafenibVEGFR2, PDGFRβMulti-target kinase inhibitor
SunitinibVEGFR2, PDGFRβOral bioavailability; used in renal cell carcinoma
PazopanibVEGFR1, VEGFR2Broad-spectrum kinase inhibitor
AxitinibVEGFR1, VEGFR2Selective for vascular endothelial growth factor receptors

Uniqueness of JI-101

JI-101's unique feature lies in its selective inhibition profile against specific receptors like EphB4 alongside VEGFR2 and PDGFRβ, potentially offering advantages in targeting particular tumor types where these pathways are upregulated .

Purity

>98%

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

465.08004 g/mol

Monoisotopic Mass

465.08004 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

980M4N37DH

Other CAS

900573-88-8

Wikipedia

Cgi-1842

Dates

Modify: 2023-08-15
1: Gurav SD, Gilibili RR, Jeniffer S, Mohd Z, Giri S, Govindarajan R, Srinivas NR, Mullangi R. Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats. Arzneimittelforschung. 2012 Jan;62(1):27-34. Epub 2012 Jan 10. PubMed PMID: 22331760.
2: Gurav SD, Jeniffer S, Punde R, Gilibili RR, Giri S, Srinivas NR, Mullangi R. A strategy for extending the applicability of a validated plasma calibration curve to quantitative measurements in multiple tissue homogenate samples: a case study from a rat tissue distribution study of JI-101, a triple kinase inhibitor. Biomed Chromatogr. 2012 Apr;26(4):419-24. doi: 10.1002/bmc.1680. Epub 2011 Aug 23. PubMed PMID: 21877323.
3: Sharma S, Dubey NK, Dasgupta AK, Sahu M, Benjamin B, Mullangi R, Srinivas NR. Highly sensitive method for the determination of JI-101, a multi-kinase inhibitor in human plasma and urine by LC-MS/MS-ESI: method validation and application to a clinical pharmacokinetic study. Biomed Chromatogr. 2012 Feb;26(2):232-8. doi: 10.1002/bmc.1652. Epub 2011 May 19. PubMed PMID: 21594880.
4: Gurav SD, Gilibili RR, Jeniffer S, Giri S, Srinivas NR, Mullangi R. Highly sensitive method for the determination of a novel triple kinase inhibitor with anti-cancer activity, JI-101, in rat plasma by liquid chromatography-electrospray ionization tandem mass spectrometry: application to a pharmacokinetic study. Biomed Chromatogr. 2011 Jul;25(7):794-800. doi: 10.1002/bmc.1518. Epub 2010 Sep 27. PubMed PMID: 20872957.
(Last updated: 4/20/2016).

Explore Compound Types